molecular formula C16H22N2O3 B1588567 Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate CAS No. 78551-60-7

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate

Cat. No. B1588567
Key on ui cas rn: 78551-60-7
M. Wt: 290.36 g/mol
InChI Key: OTBBDCMPKZSOMD-UHFFFAOYSA-N
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Patent
US05998415

Procedure details

To a stirred solution solution of Intermediate 1 (1.5 g, 7.5 mmol) in DMF (30 mL) at 0° C., under nitrogen, was added sodium hydride (330 mg of a 60% dispersion in mineral oil. 8.3 mmol). The solution was stirred for 90 min before benzyl bromide (1.16 mL, 9.8 mmol) was added. The solution was heated at 60° C. for 3 h then the solvent was removed in vacuo. The residue was partitioned between EtOAc (2×50 mL) and water (50 mL). The combined organic phases were dried (Na2SO4) and evaporated. The residue was chromatographed on silica, eluting with petrol:EtOAc (1:1), to afford the title amide (2.11 g, 97%) as a colourless solid. m.p. 85-88° C., 1H NMR (250 MHz, CDCl3) δ 1.46 (9H, s), 3.23-3.28 (2H, m), 3.56-3.61 (2H, m), 4.16 (2H, s), 4.63 (2H, s), 7.24-7.35 (5H, m).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][C:10](=[O:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C>[CH2:17]([N:11]1[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][C:10]1=[O:14])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(NCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.16 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc (2×50 mL) and water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica
WASH
Type
WASH
Details
eluting with petrol:EtOAc (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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